4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino and cyclopropylmethylpyrrolidinyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((Cyclohexylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide
- 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)piperidin-3-yl)benzenesulfonamide
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups and molecular structure
Properties
Molecular Formula |
C20H31N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[(cyclopentylamino)methyl]-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H31N3O2S/c24-26(25,22-19-11-12-23(15-19)14-17-5-6-17)20-9-7-16(8-10-20)13-21-18-3-1-2-4-18/h7-10,17-19,21-22H,1-6,11-15H2 |
InChI Key |
JOBUGGBEIJPMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)CC4CC4 |
Origin of Product |
United States |
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